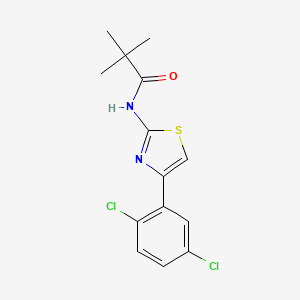

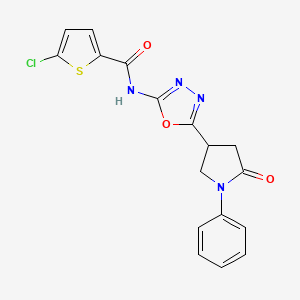

![molecular formula C17H27NO4 B3017102 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid CAS No. 2309448-62-0](/img/structure/B3017102.png)

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid" is a derivative of adamantane, which is a bulky, rigid, and diamondoid structure of high interest in medicinal chemistry due to its unique physicochemical properties and biological activities. Adamantane derivatives have been explored for their potential in various therapeutic areas, including antiviral treatments, and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of adamantane derivatives typically involves multi-step reactions with optimization of conditions to achieve the desired product. For instance, the synthesis of a novel adamantane β-amino acid was achieved through a three-step process with a good overall yield, starting from ethyl adamant-2-ylidenecyanoacetate and proceeding through catalytic hydrogenation and ester hydrolysis . Another study describes the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid via a direct oxidation reaction, showcasing a one-pot approach to introduce hydroxyl and carboxyl groups . Optimization of key steps in the synthesis of similar compounds has been reported to improve overall yields, as seen in the preparation of a key intermediate of saxagliptin . Additionally, facile synthetic routes have been developed for 2-oxo-1-adamantanacetic acid and related compounds, providing high yields and clean reactions .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts stability and unique conformational properties to the molecule. The crystal structure of some intermediates has been determined, providing insights into the three-dimensional arrangement of atoms and the potential for interactions with biological targets . The molecular conformations of various derivatives have been studied using techniques such as 1H NMR spectral and X-Ray data, which help in understanding the behavior of these molecules in solution and solid-state .

Chemical Reactions Analysis

Adamantane derivatives can undergo a variety of chemical reactions, including oxidation, acylation, and the formation of imino derivatives. For example, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride medium has been used to produce bis-adamantyl acetoacetic acid and its derivatives . The synthesis of α-imino derivatives of adamantylacetic acids has been achieved through hydrogenation of corresponding oximes . These reactions expand the chemical diversity of adamantane-based compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the substituents attached to it. Studies have reported the determination of melting points, elemental composition, and the use of instrumental methods such as 1H NMR spectroscopy, IR spectrophotometry, and gas chromatography-mass spectrometry to characterize these properties . The bulky nature of the adamantane moiety often leads to high thermal stability and a significant impact on the solubility and reactivity of the compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid and its derivatives are involved in various chemical reactions and synthesis processes. For instance, methyl esters of adamantane acids, closely related to the compound , react with acetonitrile to produce specific nitriles and acetamides, with the structure of side products confirmed by X-ray diffraction analysis (Shiryaev et al., 2015). Additionally, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, is an efficient approach to synthesize bis(adamantyl)acetoacetic acid and its derivatives, highlighting the compound's utility in creating sterically hindered ketenes (Kovalev et al., 2010).

Biological Activities

The adamantyl group, central to the structure of this compound, is significant in medicinal chemistry. Adamantylated compounds, including those derived from adamantylacetic acid, have been investigated for their antimicrobial and anti-inflammatory activities. Specifically, novel derivatives involving the adamantyl group have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as exhibiting dose-dependent anti-inflammatory activities in vivo (Al-Deeb et al., 2006). This highlights the potential therapeutic applications of such compounds in treating infections and inflammation.

Propiedades

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-15(2,3)22-14(21)18-17-7-11-4-12(8-17)6-16(5-11,10-17)9-13(19)20/h11-12H,4-10H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNKGUKHPYHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

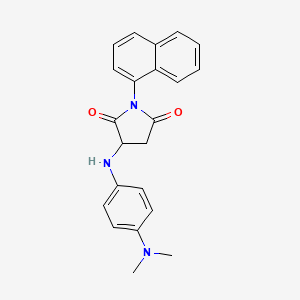

![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)

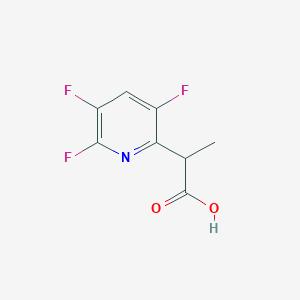

![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)

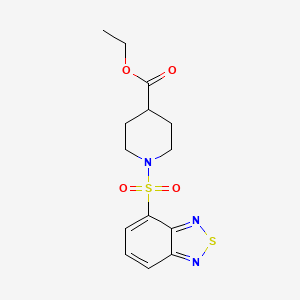

![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)

![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)